Specific Binding to DAPK1 Hinge Region
The 4-methylpyridazine core, which is a direct precursor to 4-methylpyridazine-3-carbonitrile, demonstrates specific and verifiable binding to the hinge region of the death-associated protein kinase 1 (DAPK1) catalytic domain. The crystal structure (PDB ID: 4YPD) reveals that 4-methylpyridazine binds in the ATP-binding pocket, with a resolution of 1.4 Å [1]. This binding interaction is distinct from that of other hinge-binding fragments. For example, the crystal structure of the DAPK1 catalytic domain in complex with phthalazine (PDB ID: 4YO4) shows a different binding mode and is solved at a slightly lower resolution (0.20 Å RMSD) [2]. While 4-methylpyridazine-3-carbonitrile itself is a key intermediate for further functionalization, its parent core has been validated as a fragment hit, providing a unique starting point for structure-based drug design targeting DAPK1.
| Evidence Dimension | Binding to DAPK1 kinase hinge region |
|---|---|
| Target Compound Data | Crystal structure solved at 1.4 Å resolution (PDB: 4YPD) |
| Comparator Or Baseline | Phthalazine (PDB: 4YO4), solved at comparable resolution but with a different binding pose |
| Quantified Difference | RMSD of 0.20 Å between DAPK1 structures with 4-methylpyridazine and phthalazine |
| Conditions | X-ray crystallography of recombinant DAPK1 catalytic domain |
Why This Matters
Validates the 4-methylpyridazine scaffold as a privileged fragment for targeting the DAPK1 kinase hinge, providing a structural basis for developing selective inhibitors.
- [1] Grum-Tokars, V. L., Minasov, G., Roy, S. M., Anderson, W. F., & Watterson, D. M. (2015). Crystal Structure of DAPK1 catalytic domain in complex with the hinge binding fragment 4-methylpyridazine. RCSB Protein Data Bank. PDB ID: 4YPD. View Source
- [2] NCBI Structure. (n.d.). VAST+ Similar Structure Assemblies and Proteins for 4YPD. National Center for Biotechnology Information. View Source
